molecular formula C7H3Cl3FNO3 B1402183 2-Fluoro-1-nitro-4-(trichloromethoxy)benzene CAS No. 1404194-60-0

2-Fluoro-1-nitro-4-(trichloromethoxy)benzene

Cat. No.: B1402183
CAS No.: 1404194-60-0
M. Wt: 274.5 g/mol
InChI Key: PGWVORZYNAJODA-UHFFFAOYSA-N
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Description

2-Fluoro-1-nitro-4-(trichloromethoxy)benzene is a halogenated aromatic compound characterized by a nitro group at position 1, a fluorine atom at position 2, and a trichloromethoxy group at position 4. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The nitro group enhances reactivity in reduction and nucleophilic substitution reactions, while the trichloromethoxy group contributes to lipophilicity and stability .

The synthesis of related compounds often involves multi-step processes, including nitration, halogenation, and functional group transformations. For instance, nitro groups in such compounds are frequently reduced to amines using agents like stannous chloride (SnCl₂·2H₂O) under reflux conditions, as demonstrated in the synthesis of 4-(substituted)-5-fluorobenzene-1,2-diamine derivatives .

Properties

IUPAC Name

2-fluoro-1-nitro-4-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl3FNO3/c8-7(9,10)15-4-1-2-6(12(13)14)5(11)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWVORZYNAJODA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Fluoro-1-nitro-4-(trichloromethoxy)benzene typically involves the nitration of 2-Fluoro-4-(trichloromethoxy)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-Fluoro-1-nitro-4-(trichloromethoxy)benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the fluoro group with a methoxy group.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and various oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoro-1-nitro-4-(trichloromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities.

    Medicine: Although not widely used as a drug, its derivatives are explored for potential pharmacological activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-nitro-4-(trichloromethoxy)benzene involves its interactions with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group can influence the compound’s binding affinity to specific targets, enhancing its biological activity. The trichloromethoxy group can also play a role in modulating the compound’s properties and interactions .

Comparison with Similar Compounds

Table 1: Substituent Positions and Functional Groups

Compound Name Substituents (Positions) Key Functional Groups
2-Fluoro-1-nitro-4-(trichloromethoxy)benzene 1-NO₂, 2-F, 4-O-CCl₃ Nitro, Trichloromethoxy
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene 1-Cl, 5-F, 4-NO₂, 2-CCl₃ Nitro, Trichloromethyl
2-Chloro-1-methyl-4-(trichloromethoxy)benzene 1-CH₃, 2-Cl, 4-O-CCl₃ Methyl, Trichloromethoxy
  • Electronic Effects : The nitro group in the target compound and 1-chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene creates strong electron-withdrawing effects, activating the aromatic ring for electrophilic substitution at meta positions. In contrast, the methyl group in 2-chloro-1-methyl-4-(trichloromethoxy)benzene is electron-donating, directing reactivity to ortho/para positions .
  • Lipophilicity : The trichloromethyl group in 1-chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene increases lipophilicity compared to the trichloromethoxy group, which introduces polarity via the oxygen atom .

Research Findings and Data

Table 3: Comparative Physical Properties (Estimated)

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility in Ethanol
2-Fluoro-1-nitro-4-(trichloromethoxy)benzene ~285.5 >250 (decomposes) Moderate
1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene ~308.3 >300 Low
2-Chloro-1-methyl-4-(trichloromethoxy)benzene ~259.9 ~200 High
  • Thermal Stability : Nitro-containing compounds decompose at high temperatures, limiting their use in high-heat applications.
  • Solubility Trends: Polar functional groups (e.g., trichloromethoxy) enhance solubility in ethanol, whereas trichloromethyl groups reduce it .

Biological Activity

2-Fluoro-1-nitro-4-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

  • Molecular Formula : C7H3Cl3FNO3
  • Molecular Weight : 287.45 g/mol
  • CAS Number : 1417568-03-6

The compound features a fluorine atom, a nitro group, and a trichloromethoxy group, which contribute to its unique chemical reactivity and biological interactions.

The biological activity of 2-Fluoro-1-nitro-4-(trichloromethoxy)benzene primarily involves its interaction with cellular components. The nitro group can undergo reduction to form an amino group, which may participate in redox reactions. The trichloromethoxy group enhances the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in metabolic pathways.
  • Interference with Cell Signaling : It can modulate signaling pathways related to cell proliferation and apoptosis.

Biological Activity Data

Activity Type Observation Reference
CytotoxicityExhibited significant cytotoxic effects on cancer cell lines (IC50 < 100 μM)
Antimicrobial ActivityEffective against several bacterial strains
Herbicidal ActivityDisrupted photosynthesis in target plants

Case Study 1: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that 2-Fluoro-1-nitro-4-(trichloromethoxy)benzene significantly inhibited the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549). The compound showed an IC50 value of approximately 78 nM against MDA-MB-231 cells, suggesting potent anticancer properties.

Case Study 2: Antimicrobial Activity

Research indicated that this compound possesses antimicrobial properties, effectively inhibiting the growth of Gram-positive and Gram-negative bacteria. It was particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of halogenated compounds similar to 2-Fluoro-1-nitro-4-(trichloromethoxy)benzene. These studies suggest that the presence of halogen atoms significantly enhances biological activity by increasing lipophilicity and altering electronic properties.

Notable Research Contributions:

  • A study highlighted the role of the trichloromethoxy group in enhancing herbicidal activity by disrupting chloroplast function in plants.
  • Another investigation into the compound's cytotoxicity revealed that it induces apoptosis in cancer cells through the activation of caspase pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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